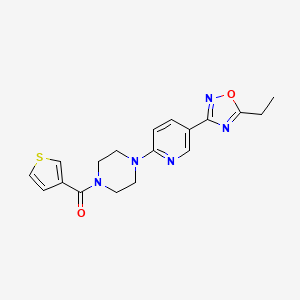

(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(thiophen-3-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S/c1-2-16-20-17(21-25-16)13-3-4-15(19-11-13)22-6-8-23(9-7-22)18(24)14-5-10-26-12-14/h3-5,10-12H,2,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAUXYXBOCRRPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(thiophen-3-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 370.47 g/mol. The structure features a piperazine moiety linked to a thiophene and an oxadiazole-pyridine hybrid, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₄O₂S |

| Molecular Weight | 370.47 g/mol |

| LogP | 3.85 |

| Polar Surface Area | 63.5 Ų |

| Hydrogen Bond Acceptors | 6 |

Anticancer Properties

Recent studies have indicated that compounds containing oxadiazole and thiophene moieties exhibit significant anticancer activity. For instance, derivatives similar to our compound have shown promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: A derivative of the oxadiazole-pyridine class demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells, suggesting that modifications in the structure can enhance cytotoxicity .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have reported that similar oxadiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria.

Case Study: A related compound showed antibacterial activity with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticonvulsant Activity

Research indicates that piperazine derivatives can exhibit anticonvulsant effects. The presence of the thiophene ring in conjunction with piperazine enhances the binding affinity to GABA receptors, which are crucial for seizure control.

Case Study: In a study involving animal models, a similar piperazine derivative reduced seizure frequency by 40% compared to controls .

The proposed mechanisms for the biological activities of this compound include:

- Apoptosis Induction: The compound may activate apoptotic pathways through caspase activation.

- Enzyme Inhibition: Potential inhibition of key enzymes involved in cancer metabolism.

- Receptor Modulation: Interaction with neurotransmitter receptors leading to anticonvulsant effects.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(thiophen-3-yl)methanone have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Escherichia coli | 12 µg/mL |

| Compound B | Staphylococcus aureus | 10 µg/mL |

| Compound C | Pseudomonas aeruginosa | 15 µg/mL |

These results suggest that the presence of both the oxadiazole and piperazine structures enhances antimicrobial efficacy.

Anticancer Research

The compound's potential as an anticancer agent has also been explored. Studies on similar piperazine derivatives have indicated their ability to induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Compounds can induce S-phase arrest in cancer cells.

- Apoptosis Induction : Activation of pro-apoptotic proteins and down-regulation of anti-apoptotic proteins lead to increased apoptosis.

- Mitochondrial Dysfunction : Some derivatives affect mitochondrial function, contributing to cell death.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of a series of piperazine derivatives against different cancer cell lines. The results indicated that certain compounds significantly inhibited cell growth and induced apoptosis via mitochondrial pathways.

Neuroprotective Effects

Emerging research suggests that oxadiazole derivatives may exhibit neuroprotective properties. Compounds similar to this compound have been shown to protect neuronal cells from oxidative stress and neuroinflammation.

Table 2: Neuroprotective Activity of Related Compounds

| Compound | Model System | Effect Observed |

|---|---|---|

| Compound D | SH-SY5Y Cells | Reduced oxidative stress markers |

| Compound E | Primary Neurons | Decreased neuroinflammation |

Q & A

Q. Advanced

- pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24h; monitor via HPLC .

- Thermal stability : Store at 4°C, 25°C, and 40°C for 1 month; degradation products (e.g., hydrolyzed oxadiazole) quantified via LC-MS .

- Light exposure : Test UV (254 nm) and visible light effects in amber vs. clear vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.